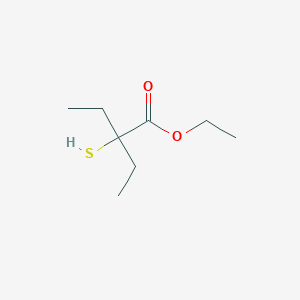

ethyl 2-ethyl-2-sulfanylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-ethyl-2-sulfanylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2S/c1-4-8(11,5-2)7(9)10-6-3/h11H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNYAZJWWYSKSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)OCC)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Ethyl 2 Ethyl 2 Sulfanylbutanoate and Analogous Compounds

Established Synthetic Pathways for Thiol Esters

Traditional methods for thioester synthesis have long been the foundation of organosulfur chemistry. These pathways typically involve the reaction of a thiol with a carboxylic acid or its activated derivatives, providing reliable and well-understood routes to the desired products. researchgate.net

Acylation of Thiols with Activated Carboxylic Acid Derivatives

One of the most common and direct methods for preparing thioesters is the acylation of thiols using activated carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. researchgate.netresearchgate.net This nucleophilic acyl substitution reaction is typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the thiol, increasing its nucleophilicity.

For the synthesis of ethyl 2-ethyl-2-sulfanylbutanoate, this would involve the reaction of 2-ethyl-2-sulfanylbutanoyl chloride with ethanol. However, a more direct route to the thioester functionality involves reacting an appropriate thiol with an activated carboxylic acid. For example, reacting 2-ethylbutanoyl chloride with ethanethiol (B150549) in the presence of a base like pyridine (B92270) would yield the S-ethyl thioester analog.

General Reaction Scheme: R-COCl + R'-SH → R-CO-SR' + HCl

Various catalysts have been employed to facilitate this transformation under milder conditions. For instance, cobalt(II) chloride has been shown to effectively catalyze the coupling of acid chlorides or anhydrides with thiols. researchgate.net Similarly, zinc oxide can be used as a recyclable catalyst for the reaction between acyl chlorides and thiols under solvent-free conditions at room temperature. researchgate.net

Conversion of Carboxylic Esters to Thiol Esters via C-O Bond Cleavage

While thioesters are generally more reactive than their corresponding oxygen esters, recent advancements have enabled the conversion of esters to thioesters under specific, transition-metal-free conditions. rsc.orgrsc.org This method proceeds through a selective cleavage of the C-O bond of the ester, followed by the formation of a new, weaker C-S bond. rsc.org This approach is notable for its practicality and broad substrate scope, including its application in late-stage functionalization of complex molecules. rsc.orgresearchgate.net

The reaction typically involves heating an aryl ester with a thiol in the presence of a base like potassium acetate (B1210297) (KOAc). rsc.org This methodology reverses the traditional reactivity trend where esters are less reactive than thioesters. rsc.org

Key Features of Ester to Thioester Conversion:

Conditions: Transition-metal-free, often using a simple base. rsc.org

Selectivity: Achieves selective C-O bond cleavage. rsc.org

Scope: Tolerates a wide range of functional groups. researchgate.net

Thioesterification from Carboxylic Acids and Thiols

Direct condensation of carboxylic acids and thiols is an atom-economical approach to thioesters. However, the equilibrium for this reaction generally does not favor the product. researchgate.net Consequently, this transformation requires the use of coupling agents or catalysts to activate the carboxylic acid and facilitate the removal of water. wikipedia.orgsemanticscholar.org

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid and react with the water formed during the reaction. researchgate.netwikipedia.org Other reagents, such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU), have also been proven effective. semanticscholar.org Brønsted acids, such as trifluoromethanesulfonic acid, can also catalyze the direct reaction between free carboxylic acids and thiols, leading to high yields of the corresponding thioesters. rsc.org

More recent developments have focused on greener and more efficient catalytic systems. An air-tolerant protocol using polymethylhydrosiloxane (B1170920) as an activation agent with a K₃PO₄/18-crown-6 catalyst system has been reported to tolerate various functional groups. acs.org Additionally, pyridine-borane complexes have been presented as metal-free catalysts for the direct coupling of carboxylic acids and thiols. rsc.org

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acylation of Thiols | Acyl Chloride/Anhydride + Thiol | Base (e.g., Pyridine), Catalyst (e.g., CoCl₂, ZnO) | High yields, reliable, well-established. researchgate.net | Requires pre-activation of carboxylic acid, produces stoichiometric byproducts. |

| Ester to Thioester Conversion | Aryl Ester + Thiol | Base (e.g., KOAc), Transition-metal-free. rsc.org | Good functional group tolerance, reverses traditional reactivity. rsc.org | Typically requires more forcing conditions (heat), limited to specific ester types. |

| Direct Thioesterification | Carboxylic Acid + Thiol | Coupling agents (DCC, TBTU), Acid/Base Catalysts. wikipedia.orgsemanticscholar.org | Atom economical, direct use of acids. rsc.orgacs.org | Requires stoichiometric activators or catalysts, byproduct removal can be difficult (e.g., DCU). semanticscholar.org |

Advanced Methodologies for α-Sulfanyl Ester and Related Thiol Ester Synthesis

Modern synthetic chemistry has introduced sophisticated techniques that offer alternative pathways to thioesters and other sulfanyl (B85325) compounds. These methods often employ novel activation strategies, such as photocatalysis and radical-mediated reactions, providing access to complex molecules under mild conditions.

Photocatalytic Oxidative Radical Additions for α-Keto Thiol Esters

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions under environmentally friendly conditions using visible light as a sustainable energy source. nih.gov A green synthetic route to α-keto thiol esters has been developed via the photocatalytic oxidative radical addition of thioic acids to alkenes. nih.govcolab.ws

This reaction utilizes an inexpensive organic photocatalyst, such as thioxanthone, with oxygen from the air serving as a green oxidant. nih.gov The process involves the generation of an acyl radical from the thioic acid, which then adds to the alkene. Subsequent oxidation leads to the formation of the α-keto thiol ester, with water as the only byproduct. nih.gov While this method directly yields α-keto thiol esters, modifications could potentially be explored for the synthesis of α-sulfanyl esters.

Thiol-Ene Reactions in the Formation of Sulfanyl Compounds

The thiol-ene reaction is a robust and efficient method for carbon-sulfur bond formation, recognized as a "click chemistry" reaction due to its high yields, stereoselectivity, and rapid rates. wikipedia.orgalfa-chemistry.com It involves the addition of a thiol (R-SH) across an alkene (a C=C double bond) to form a thioether. wikipedia.org This reaction can proceed through either a free-radical or a Michael-addition mechanism. wikipedia.orgalfa-chemistry.com

The free-radical pathway, often initiated by light or a radical initiator, results in the anti-Markovnikov addition of the thiol to the alkene. wikipedia.orgillinois.edu A thiyl radical is initially formed, which then adds to the alkene to create a carbon-centered radical. This radical subsequently abstracts a hydrogen from another thiol molecule, propagating the radical chain and forming the thioether product. wikipedia.orgresearchgate.net This methodology is highly effective for creating sulfanyl compounds and could be adapted to synthesize a precursor to this compound by reacting an appropriately substituted alkene with a thiol.

| Methodology | Reaction Type | Key Features | Potential Application |

|---|---|---|---|

| Photocatalytic Oxidative Radical Addition | Radical Addition/Oxidation | Visible light, organic photocatalyst, O₂ as oxidant, green solvent. nih.gov | Direct synthesis of α-keto thiol esters from alkenes and thioic acids. colab.ws |

| Thiol-Ene Reaction | Radical or Michael Addition | High yield, anti-Markovnikov selectivity, "click chemistry" characteristics. wikipedia.orgalfa-chemistry.com | Formation of C-S bonds by adding thiols across double bonds to create sulfanyl compounds. researchgate.net |

Nucleophilic Substitution Reactions (SN2) in α-Sulfonyl Acetic Ester Synthesis

The introduction of a sulfonyl group at the α-position of an acetic ester is a crucial transformation in the synthesis of various sulfur-containing compounds. One of the most fundamental and widely employed methods to achieve this is through nucleophilic substitution reactions, specifically the SN2 mechanism. This reaction typically involves the displacement of a leaving group on an α-halo acetic ester by a sulfur-based nucleophile.

In a typical SN2 reaction for α-sulfonyl acetic ester synthesis, a thiolate anion (RS⁻), generated from a corresponding thiol (RSH) and a base, acts as the nucleophile. This thiolate then attacks the electrophilic carbon atom bearing a halogen (e.g., bromine or chlorine) in an α-halo acetic ester, such as ethyl bromoacetate. The reaction proceeds in a single, concerted step where the new carbon-sulfur bond is formed simultaneously as the carbon-halogen bond is broken. The stereochemistry at the α-carbon, if it is a chiral center, is inverted during this process, a hallmark of the SN2 mechanism.

The efficiency of this reaction is influenced by several factors, including the nature of the leaving group (I > Br > Cl > F), the solvent, and the reaction temperature. Polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often preferred as they can solvate the cation of the thiolate salt without strongly solvating the nucleophilic anion, thus enhancing its reactivity.

| Reactant 1 | Reactant 2 | Solvent | Typical Conditions | Product |

| Thiol (RSH) + Base | α-Halo Acetic Ester (e.g., Ethyl Bromoacetate) | Polar Aprotic (e.g., DMF, Acetone) | Room Temperature or Mild Heating | α-Sulfanyl Acetic Ester |

Palladium-Catalyzed Decarboxylative Allylation in Sulfone Synthesis

Palladium-catalyzed reactions have revolutionized organic synthesis, offering highly efficient and selective methods for bond formation. In the realm of sulfone synthesis, palladium-catalyzed decarboxylative allylation has emerged as a powerful tool. This reaction allows for the formation of allylic sulfones through the coupling of an allylic substrate with a sulfinate salt, which serves as the sulfonyl group source.

The catalytic cycle typically begins with the oxidative addition of a palladium(0) catalyst to an allylic substrate, such as an allylic carbonate or acetate, to form a π-allyl palladium(II) complex. Concurrently, a sulfinate salt (RSO₂⁻Na⁺ or RSO₂⁻K⁺) undergoes decarboxylation, often facilitated by the palladium catalyst, to generate a nucleophilic sulfonyl species. This species then attacks the π-allyl palladium complex in a nucleophilic substitution step, leading to the formation of the desired allylic sulfone and regeneration of the palladium(0) catalyst.

This methodology is valued for its mild reaction conditions and high functional group tolerance. The regioselectivity of the nucleophilic attack on the π-allyl intermediate can often be controlled by the choice of ligands on the palladium catalyst.

| Allylic Substrate | Sulfonyl Source | Catalyst | Ligand | Product |

| Allylic Carbonate/Acetate | Sulfinate Salt (RSO₂⁻M⁺) | Pd(0) complex (e.g., Pd₂(dba)₃) | Phosphine Ligand (e.g., PPh₃) | Allylic Sulfone |

Green Chemistry Principles in Sulfanyl Ester Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. The synthesis of sulfanyl esters is no exception, with significant research efforts directed towards developing more sustainable processes.

Development of Solvent-Free and Catalyst-Free Conditions

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and contribute to pollution. Solvent-free, or solid-state, reactions offer an attractive alternative. In the context of sulfanyl ester synthesis, reactions can sometimes be carried out by simply mixing the neat reactants, occasionally with grinding to increase the surface area and facilitate the reaction.

Furthermore, the development of catalyst-free reactions is highly desirable to avoid the use of potentially toxic and expensive metal catalysts. For certain reactions, thermal conditions or other forms of energy input can be sufficient to drive the reaction to completion without the need for a catalyst. These approaches simplify the reaction work-up and purification processes, reducing waste generation.

Utilization of Sustainable Reagents and Energy Sources (e.g., Visible Light, O₂)

The use of sustainable and abundant reagents is a cornerstone of green chemistry. Oxygen (O₂) from the air is an ideal oxidant due to its availability and the benign nature of its reduction product, water. In some oxidative C-S bond formation reactions, O₂ can be used as the terminal oxidant in conjunction with a catalytic system.

Visible light has also emerged as a powerful and sustainable energy source for promoting chemical reactions. Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has enabled the development of novel and mild methods for C-S bond formation. These reactions can often be conducted at room temperature and with high selectivity, offering a greener alternative to traditional thermal methods.

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as addition reactions, are inherently greener as they generate minimal waste. In designing synthetic routes to sulfanyl esters, chemists strive to maximize atom economy by choosing reactions that incorporate the maximum number of reactant atoms into the final product.

Waste minimization strategies also encompass the reduction of byproducts, the use of recyclable catalysts, and the simplification of purification procedures. By adhering to these principles, the environmental footprint of sulfanyl ester synthesis can be significantly reduced.

Reactivity Profiles and Mechanistic Investigations of α Sulfanyl Butanoates

Nucleophilic Reactivity of the Thiol Moiety

The thiol group (-SH) in α-sulfanyl butanoates is a potent nucleophile, a characteristic attributed to the sulfur atom's properties. chemistrysteps.compressbooks.pub Sulfur's larger atomic size and the diffuse nature of its 3p valence electrons make it more polarizable and its lone pairs more available for nucleophilic attack compared to its oxygen counterpart in an alcohol. chemistrysteps.compressbooks.pub Consequently, thiols are generally stronger nucleophiles than alcohols.

The nucleophilicity of the thiol is significantly enhanced upon deprotonation to form the thiolate anion (RS⁻). chemistrysteps.comnih.gov Thiols are more acidic than alcohols, meaning they can be deprotonated by weaker bases to form the highly nucleophilic thiolate. chemistrysteps.com This increased reactivity allows thiolates to participate in a range of nucleophilic substitution and addition reactions. For instance, thiolates can readily react with alkyl halides in SN2 reactions to form sulfides. pressbooks.pub The high nucleophilicity of sulfur is a cornerstone of its chemical reactivity. cas.cn

In the context of ethyl 2-ethyl-2-sulfanylbutanoate, the thiol group's nucleophilicity is a key determinant of its reaction pathways. The rate of nucleophilic attack by a thiolate is influenced by the thiol's pKₐ, with a general trend of increasing reactivity with increasing basicity of the thiolate. nih.gov

Thiol-Thioester Exchange Reactions

A hallmark reaction involving the thiol moiety is the thiol-thioester exchange, a dynamic process with significant applications in dynamic covalent chemistry and materials science. researchgate.netharvard.edu

The thiol-thioester exchange is a reversible reaction where a thiolate anion attacks the carbonyl carbon of a thioester. rsc.org This nucleophilic attack results in the formation of a tetrahedral intermediate, which can then collapse to either revert to the starting materials or form a new thioester and a new thiolate. rsc.org The reaction proceeds as long as thiolate anions are present, creating a dynamic system capable of continuous rearrangement. rsc.org

The mechanism is generally considered a two-step process:

Intermolecular Transthioesterification : A nucleophilic thiolate attacks the thioester, leading to a transient thioester intermediate. nih.govacs.org

Acyl Transfer : This is often followed by an intramolecular S-to-N acyl shift in biological contexts like Native Chemical Ligation (NCL), though the primary exchange is the S-to-S transfer. researchgate.netnih.govacs.org

The kinetics of this exchange are influenced by several factors, including pH, temperature, and the pKa of the reacting thiol. harvard.edu The reaction rate typically increases at higher pH due to the increased concentration of the more nucleophilic thiolate anion. nih.gov Studies have shown that under appropriate conditions, the rate of thiol-thioester exchange can be several orders of magnitude faster than the competing hydrolysis of the thioester. harvard.eduresearchgate.net

Table 1: Kinetic Data for Thiol-Thioester Exchange and Hydrolysis

| Reaction | Compound | Rate Constant | Conditions | Half-life |

|---|---|---|---|---|

| Thiol-Thioester Exchange | S-methyl thioacetate (B1230152) with 2-sulfonatoethanethiolate | kex = 1.7 M⁻¹s⁻¹ | pH 7, 23°C, [R"S(H)] = 1 mM | 38 hours |

| Hydrolysis | S-methyl thioacetate | kb = 1.6 x 10⁻¹ M⁻¹s⁻¹, kw = 3.6 x 10⁻⁸ s⁻¹ | pH 7, 23°C | 155 days |

This table is generated from data presented in a study by Whitesides Research Group and is intended for comparative purposes. harvard.edu

The reversible nature of the thiol-thioester exchange is a key feature, allowing for the dynamic rearrangement of molecular structures. researchgate.netrsc.org This reversibility has been harnessed in the development of covalent adaptable networks (CANs) and for the in-situ formation of liposomes. rsc.orgacs.orgnih.gov The position of the equilibrium is dependent on the relative stability of the reactants and products. In exchanges involving different thiols and thioesters, the equilibrium will favor the formation of the more stable thioester.

Studies using model compounds have investigated the equilibrium constant (Keq). For example, in mixtures of primary thiols and secondary thioesters, the Keq was found to be close to unity, indicating that neither the primary nor the secondary thioester is strongly favored. acs.org The solvent can also play a role, with nonpolar solvents potentially shifting the equilibrium slightly. acs.org This dynamic equilibrium allows for the modification of structures by introducing new thiols or thioesters into the system. rsc.org

Reactivity of the Ester Functional Group in Sulfanyl (B85325) Butanoates

The ester group in α-sulfanyl butanoates exhibits its own characteristic reactivity, primarily hydrolysis and transesterification.

Hydrolysis is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. arkat-usa.org Base-catalyzed hydrolysis, or saponification, is generally faster and involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl. arkat-usa.org The rate of hydrolysis can be significantly affected by steric hindrance around the ester group and by the electronic effects of neighboring substituents. arkat-usa.orgresearchgate.net For instance, the presence of a bulky α-substituent, such as the ethyl group in this compound, can sterically hinder the approach of the nucleophile, slowing down the rate of hydrolysis compared to less substituted esters. researchgate.net

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This reaction can also be catalyzed by acid or base. masterorganicchemistry.com In base-catalyzed transesterification, an alkoxide ion acts as the nucleophile, attacking the carbonyl carbon and leading to the exchange of the alkoxy group. masterorganicchemistry.com This process is an equilibrium, and the reaction can be driven to completion by using a large excess of the reactant alcohol or by removing the alcohol product. organic-chemistry.org Like hydrolysis, the efficiency of transesterification is influenced by steric factors. It serves as a crucial reaction in organic synthesis for creating a variety of esters from a common precursor. researchgate.netacs.org

Table 2: Factors Influencing Ester Reactivity

| Reaction | Influencing Factor | Effect on this compound |

|---|---|---|

| Hydrolysis | Steric Hindrance | The α-ethyl group hinders nucleophilic attack, likely slowing the reaction rate. researchgate.net |

| Hydrolysis | Electronic Effects | The α-sulfanyl group may have a modest electronic influence on the carbonyl's electrophilicity. |

| Transesterification | Steric Hindrance | The α-ethyl group can reduce the efficiency of alkoxy group exchange. |

| Transesterification | Catalyst | Requires an acid or base catalyst to proceed at a reasonable rate. masterorganicchemistry.com |

This table summarizes general principles of ester reactivity applied to the specific compound.

Reactivity of the α-Substituted Carbon in Sulfanyl Butanoates

The α-carbon in this compound, being a quaternary carbon, is not acidic and therefore does not readily undergo reactions that involve deprotonation at this position, such as enolate formation. However, the presence of substituents at the α-position significantly influences the reactivity of the adjacent functional groups.

The synthesis of related compounds, such as ethyl 2-ethyl-2-methylbutanoate, can be achieved by the alkylation of the enolate of ethyl 2-ethylbutanoate. chemicalbook.com This highlights that the α-position is reactive when it possesses a proton that can be abstracted. In the case of this compound, the α-carbon is fully substituted, which sterically shields the adjacent carbonyl group of the ester. This steric bulk can decrease the rate of reactions involving nucleophilic attack at the carbonyl carbon, such as hydrolysis and transesterification. researchgate.net Furthermore, the presence of an α-sulfanyl group can influence the reactivity of other parts of the molecule, as seen in the selective oxidation of α-sulfanyl amides. ucc.ie

Radical Acyl Thiol-Ene Reactions

The thiol-ene reaction, a radical-mediated addition of a thiol to an alkene, has emerged as a powerful tool in organic synthesis, valued for its efficiency and adherence to the principles of click chemistry. wikipedia.org This reaction typically proceeds via an anti-Markovnikov addition, affording thioethers with high yields and stereoselectivity. wikipedia.org The mechanism involves the generation of a thiyl radical, which then adds to the alkene to form a carbon-centered radical. Subsequent chain transfer with another thiol molecule propagates the radical chain and yields the final product. wikipedia.org

A significant advancement in this area is the acyl thiol-ene (ATE) reaction, which involves the addition of a thioacid to an alkene. researchgate.net This process has been successfully applied to the synthesis of various thioester derivatives, including those of peptides, lipids, and carbohydrates. researchgate.net The reaction can be initiated photochemically, often employing a synergistic photosensitizer-photoinitiator system. researchgate.net

Recent research has demonstrated the utility of radical-mediated acyl thiol-ene and acyl thiol-yne (ATY) cyclizations for the synthesis of thiolactone derivatives. organic-chemistry.org These intramolecular reactions of unsaturated thiocarboxylic acids proceed under mild conditions with high diastereoselectivity and regiocontrol, tolerating a broad range of functional groups. organic-chemistry.org The efficiency of these cyclizations provides rapid access to complex heterocyclic structures. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product Type | Key Features |

| Thiol (R-SH) | Alkene | Thioether | Anti-Markovnikov addition, high yield, stereoselective wikipedia.org |

| Thioacid (RCOSH) | Alkene | Thioester | Radical-mediated, applicable to biomolecules researchgate.net |

| Unsaturated Thioacid | - | Thiolactone | Intramolecular cyclization, high diastereoselectivity organic-chemistry.org |

Transformations of α-Sulfanyl Carbonyl Compounds

α-Sulfanyl carbonyl compounds are valuable precursors in organic synthesis due to the diverse reactivity of the sulfur-containing functional group. researchgate.net The introduction of a sulfur atom at the α-position of a carbonyl group can be achieved through several methods, including transition metal-catalyzed cross-coupling, nucleophilic substitution of α-halogenated carbonyls, and the reaction of enolates with sulfenylating reagents. researchgate.netresearchgate.net

These compounds can be readily transformed into a variety of other functional groups. researchgate.net For instance, the alkylation of the corresponding α-carbanions is a widely used strategy for carbon-carbon bond formation. researchgate.net The resulting products can then undergo further modifications, leveraging the rich chemistry of the sulfur moiety. researchgate.net

The direct sulfenylation of aldehyde enolates with reagents like diphenyldisulfide provides α-sulfenylated aldehydes. researchgate.net Asymmetric α-thiolation of carbonyl compounds, such as azlactones, can be achieved with high enantioselectivity using chiral catalysts, highlighting the potential for stereocontrolled synthesis. researchgate.net

| Starting Material | Reagent/Reaction Type | Product | Significance |

| α-Halogenated Carbonyl | Thiol | α-Sulfanyl Carbonyl | Nucleophilic substitution researchgate.net |

| Aldehyde | Diphenyldisulfide (with base) | α-Sulfenylated Aldehyde | Direct sulfenylation of enolates researchgate.net |

| Azlactone | N-(Phenylthio)succinimide (with chiral catalyst) | Chiral α-Thioazlactone | Asymmetric synthesis researchgate.net |

| α-Sulfanyl Carbonyl | Alkylating Agent (with base) | α-Alkylated-α-Sulfanyl Carbonyl | C-C bond formation researchgate.net |

Reactivity of α-Sulfonylcarbanions

The reactivity of carbanions stabilized by an α-sulfonyl group is a cornerstone of modern organic synthesis. The electron-withdrawing nature of the sulfonyl group acidifies the α-protons, facilitating the formation of the corresponding carbanion upon treatment with a base. academie-sciences.fr The stability of these carbanions is influenced by the delocalization of the negative charge onto the sulfonyl group. academie-sciences.fr

α-Sulfonylcarbanions participate in a wide array of reactions, including alkylations, acylations, and conjugate additions. researchgate.net The versatility of the sulfonyl group, which can act as a leaving group or be reductively removed, further enhances the synthetic utility of these intermediates. researchgate.net For example, the palladium-catalyzed asymmetric allylic substitution of carbanions derived from bis(phenylsulfonyl)methane (B177063) has been employed in the synthesis of α-aryl propanoic acids. academie-sciences.fr

The stereochemistry of reactions involving chiral α-sulfonylcarbanions is of particular interest. The configurational stability of these carbanions can be influenced by the counterion and solvent, allowing for stereoconvergent reactions that yield products with high diastereomeric and enantiomeric purity. researchgate.net

| α-Sulfonyl Compound | Reaction Type | Product | Key Features |

| Bis(phenylsulfonyl)methane | Asymmetric Allylic Substitution | Chiral α-Aryl Propanoic Acid Precursor | Palladium-catalyzed academie-sciences.fr |

| Tertiary Acyclic α-Sulfonyl Compound | Lithium-Titanium Exchange | Bis(1-sulfonylalkyl)titanium | Configurationally stable intermediates researchgate.net |

| α-Sulfonylcyclopropane | α-Hydroxylation | 1-Sulfonylcyclopropanol | Stable cyclopropanone (B1606653) equivalents researchgate.net |

Intramolecular C-H Insertion Reactions of α-Diazo-α-Sulfonyl Esters

Intramolecular C-H insertion reactions of diazo compounds catalyzed by transition metals, particularly rhodium and copper, represent a powerful method for the formation of carbon-carbon bonds at unfunctionalized C-H sites. nih.govucc.ie When applied to α-diazo-α-sulfonyl esters, this methodology provides access to a variety of heterocyclic structures. ucc.ie

A notable feature of rhodium-catalyzed C-H insertion reactions of α-diazo-α-sulfonyl esters is the preferential formation of six-membered rings (sulfolanes) over the more commonly observed five-membered rings. nih.gov The development of enantioselective versions of this reaction has been a significant focus. High levels of enantioselectivity have been achieved using chiral rhodium or copper catalysts. nih.govrsc.orgresearchgate.net The steric and electronic properties of both the catalyst and the substrate, including the ester and sulfonyl groups, play a crucial role in determining the efficiency and stereoselectivity of the cyclization. rsc.orgucc.ie

These reactions have been successfully applied to the synthesis of various substituted sulfolane (B150427) esters, which can serve as versatile intermediates for further synthetic transformations. ucc.ie

| Diazo Compound | Catalyst System | Product | Key Observations |

| α-Diazo-α-sulfonyl Ester | Rhodium(II) Carboxylate | Sulfolane Ester | Preferential 6-membered ring formation nih.gov |

| α-Diazo-β-keto Sulfone | Copper-Bis(oxazoline) | Chiral Cyclopentanone | High enantioselectivity (up to 91% ee) rsc.orgucc.ie |

| 2-Sulfonyl-2-diazoacetamide | Copper-Bis(oxazoline) | Chiral γ-Lactam | High trans selectivity and enantioselectivity researchgate.net |

Computational Chemistry and Theoretical Modeling of Ethyl 2 Ethyl 2 Sulfanylbutanoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like ethyl 2-ethyl-2-sulfanylbutanoate. Methods such as Density Functional Theory (DFT) and high-level ab initio calculations are employed to determine its electronic structure and energetics. aspbs.com

A conformational analysis would be the initial step, identifying the various stable conformers of the molecule by exploring the potential energy surface (PES) through systematic rotation of its flexible dihedral angles. researchgate.net For each stable conformer, key energetic and electronic properties can be calculated.

Table 1: Calculated Thermochemical and Electronic Properties for a Representative Conformer of this compound (Hypothetical Data)

| Property | Value | Unit |

| Enthalpy of Formation (ΔHf°) | -450.2 | kJ/mol |

| Gibbs Free Energy of Formation (ΔGf°) | -320.5 | kJ/mol |

| Ionization Potential | 8.9 | eV |

| Electron Affinity | 0.3 | eV |

| Dipole Moment | 1.8 | Debye |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that would be determined through quantum chemical calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. arabjchem.org In this compound, the HOMO is likely to be localized on the sulfur atom, indicating its nucleophilic character. The LUMO would likely be centered on the carbonyl group, highlighting its electrophilic nature. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. mdpi.com

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful tool for elucidating the mechanisms of chemical reactions, including the formation of this compound, which is typically formed via a thia-Michael addition. mdpi.com This involves the conjugate addition of a thiol to an α,β-unsaturated ester. nih.gov

Analysis of Transition States and Activation Energies

DFT calculations can map out the entire reaction pathway for the thia-Michael addition, identifying the transition states (TS) and intermediates. researchgate.net The activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur, can be precisely calculated. nih.gov For the base-catalyzed thia-Michael addition, the reaction proceeds through the formation of a thiolate anion, which then attacks the β-carbon of the α,β-unsaturated ester. mdpi.com

Table 2: Calculated Activation Energies for Key Steps in the Formation of this compound (Hypothetical Data)

| Reaction Step | Activation Energy (Ea) |

| Thiolate Formation | 5 - 10 kJ/mol |

| C-S Bond Formation (Thiolate Attack) | 40 - 60 kJ/mol |

| Protonation of Enolate Intermediate | 10 - 20 kJ/mol |

Note: This data is illustrative and based on typical values for thia-Michael additions.

The rate-determining step for this reaction is generally the nucleophilic attack of the thiolate on the carbon-carbon double bond. acs.org

Insights into Regioselectivity and Stereoselectivity

The thia-Michael addition can potentially lead to different regioisomers and stereoisomers. DFT calculations are instrumental in understanding and predicting the observed selectivity. scispace.com

Regioselectivity: In the case of the synthesis of this compound, the reaction involves the addition of a thiol to ethyl 2-ethylbut-2-enoate. The regioselectivity is dictated by the relative energies of the transition states leading to the 1,4-adduct (the desired product) versus the 1,2-adduct (attack at the carbonyl carbon). Computational studies consistently show that the 1,4-addition pathway is significantly more favorable due to the formation of a more stable enolate intermediate. researchgate.net

Stereoselectivity: The formation of this compound creates a new stereocenter at the α-carbon. If the starting materials or catalysts are chiral, enantioselective or diastereoselective outcomes can be achieved. DFT can model the transition states for the formation of different stereoisomers, and the energy differences between these transition states can predict the stereochemical outcome of the reaction. rsc.org

Understanding C-S Bond Formation and Cleavage Processes

DFT provides detailed insights into the electronic changes that occur during the formation and cleavage of the carbon-sulfur (C-S) bond. nih.gov During the thia-Michael addition, the formation of the C-S bond involves the overlap of the sulfur's HOMO with the LUMO of the α,β-unsaturated ester. researchgate.netnih.gov Natural Bond Orbital (NBO) analysis can be used to quantify the charge transfer and orbital interactions throughout the reaction coordinate.

Conversely, the C-S bond can be cleaved under certain conditions, a process that is also amenable to computational study. DFT calculations can model the transition state for the retro-thia-Michael reaction, providing the activation energy for this process and helping to understand the stability of the C-S bond under different chemical environments. chinesechemsoc.org

Investigation of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the three-dimensional structure and reactivity of molecules. acs.org In the context of this compound and its formation, several types of non-covalent interactions can be investigated using computational methods. nih.gov

S-H/π Interactions

In the reaction mixture leading to the formation of this compound, S-H/π interactions can occur between the thiol and any aromatic species present, such as a solvent or a catalyst. researchgate.net These interactions, where the partially positive hydrogen of the S-H group interacts with the electron-rich π-system of an aromatic ring, can influence the orientation of the reactants and potentially affect the reaction rate and selectivity. rsc.org Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to quantify the strength and nature of these weak interactions. scielo.org.mx

Hydrogen Bonding Networks in Thiol Ester Systems

Hydrogen bonding plays a crucial role in determining the structure, stability, and reactivity of molecules. In thiol ester systems such as this compound, the sulfhydryl (-SH) group can act as both a hydrogen bond donor and acceptor, leading to the formation of complex hydrogen bonding networks.

Recent computational and experimental studies have shed light on the nature of hydrogen bonds involving sulfur. For instance, the characteristics of O-H···S hydrogen bonds have been investigated using p-cresol (B1678582) as a hydrogen bond donor and various thiols, including methanethiol (B179389) and ethanethiol (B150549), as acceptors. acs.orgresearchgate.net These studies indicate that the strength of the O-H···S bond increases with the length of the alkyl chain on the sulfur-containing acceptor. acs.orgresearchgate.net Energy decomposition analysis reveals that dispersion forces are a major contributing factor to the stability of these hydrogen bonds. acs.orgresearchgate.net

In the context of this compound, the thiol group can form hydrogen bonds with various acceptors, such as the carbonyl oxygen of another thioester molecule or solvent molecules. The geometry and strength of these interactions are influenced by the steric hindrance around the sulfur atom due to the two ethyl groups at the alpha-carbon.

Furthermore, intramolecular hydrogen bonding can influence the reactivity of thiolates. Studies on zinc thiolate complexes have shown that intramolecular N-H···S hydrogen bonds can decrease the nucleophilicity of the thiolate sulfur, thereby reducing its rate of alkylation. pnas.org This highlights the importance of the local environment and hydrogen bonding in modulating the chemical behavior of sulfur-containing compounds.

Computational methods, such as Density Functional Theory (DFT), are instrumental in characterizing these hydrogen bonding networks. DFT calculations can predict the geometries, interaction energies, and vibrational frequencies associated with hydrogen bonds, providing a detailed picture of these interactions. For example, DFT studies have been used to investigate the differential selectivity of chemiluminescent probes for H2S over biological thiols, where substrate hydrogen bonding plays a key role. nih.gov

The table below summarizes key findings from computational studies on hydrogen bonding in systems analogous to this compound.

| Interacting Molecules | Computational Method | Key Findings | Reference |

| p-Cresol and Methanethiol/Ethanethiol | B3LYP/6-311++G(d,p) | Strength of O-H···S hydrogen bond increases with alkyl chain length; significant contribution from dispersion forces. | acs.orgresearchgate.net |

| Zinc Thiolate Complexes | N/A (Kinetic Studies) | Intramolecular N-H···S hydrogen bonding reduces the nucleophilicity and alkylation rate of the thiolate. | pnas.org |

| Chemiluminescent Probes and Cysteine | Gaussian 09, B3LYP/6-311++G(d,p) | Hydrogen bonding of cysteine to the probe influences selectivity. | nih.gov |

Computational Approaches to Supramolecular Recognition and Catalysis

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Computational methods are increasingly used to understand and predict the behavior of these complex assemblies, particularly in the context of molecular recognition and catalysis.

Thioesters are valuable functional groups in supramolecular chemistry and have been employed in the design of dynamic systems and catalysts. mdpi.com Computational studies can provide insights into the binding of thioester substrates within the cavity of a supramolecular host and elucidate the mechanism of catalyzed reactions. wiley-vch.deresearchgate.netbeilstein-journals.org

One area of interest is the use of macrocyclic hosts to catalyze reactions involving thioesters. For example, tetraaminobisthiourea chiral macrocycles have been shown to catalyze decarboxylative Mannich reactions of malonic acid half thioesters with high efficiency and enantioselectivity. beilstein-journals.org Computational modeling can help to understand the role of the macrocycle in orienting the substrates and stabilizing the transition state through a network of hydrogen bonds and other non-covalent interactions. beilstein-journals.org

Molecular containers, such as self-assembled capsules and metallo-cages, can act as nanoreactors, encapsulating reactants and altering their reactivity. researchgate.netnih.gov Theoretical calculations are essential to analyze the effect of encapsulation on the reaction pathway, including the stabilization of intermediates and transition states. For instance, ab initio molecular dynamics simulations have been used to study the catalytic effect of a Ga₄L₆¹²⁻ supramolecular capsule on a reductive elimination reaction from a gold complex, revealing the crucial role of an encapsulated water molecule in catalysis. nih.gov

The following table presents examples of computational approaches applied to study supramolecular systems involving thioesters or related functionalities.

| Supramolecular System | Computational Approach | Focus of Study | Reference |

| Tetraaminobisthiourea Macrocycle with Malonic Acid Half Thioesters | Not specified in abstract | Understanding the role of the macrocycle in catalysis, including substrate activation and stereocontrol. | beilstein-journals.org |

| Ga₄L₆¹²⁻ Capsule with Gold Complex | Ab initio Molecular Dynamics | Elucidating the origin of catalysis, including the role of encapsulated water and host-guest interactions. | nih.gov |

| Cucurbit mdpi.comuril with Small Molecules | Not specified in abstract | Investigating the controlled catch and release of guests and the modulation of their reactivity. | researchgate.net |

Spectroscopic Characterization Methodologies for Structural Elucidation of Ethyl 2 Ethyl 2 Sulfanylbutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of atoms within a molecule. For ethyl 2-ethyl-2-sulfanylbutanoate, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in mapping out the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. The chemical shift (δ), reported in parts per million (ppm), indicates the position of a proton's resonance relative to a standard, typically tetramethylsilane (B1202638) (TMS). docbrown.info In this compound, distinct signals are expected for the protons of the two ethyl groups and the sulfanyl (B85325) (S-H) proton.

Protons attached to carbons adjacent to electronegative atoms, like the oxygen of the ester group, are deshielded and appear at a lower field (higher ppm value). libretexts.org Conversely, protons on purely alkyl chains are more shielded and appear at a higher field. libretexts.org The integration of the peak areas in a ¹H NMR spectrum provides the ratio of the number of protons in each unique environment. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (ester ethyl) | ~1.2 | Triplet |

| CH₂ (ester ethyl) | ~4.1 | Quartet |

| CH₃ (C2 ethyl) | ~0.9 | Triplet |

| CH₂ (C2 ethyl) | ~1.6 | Quartet |

| SH | Variable (typically 1-2) | Singlet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. docbrown.info Similar to ¹H NMR, the chemical shifts in ¹³C NMR are influenced by the electronic environment. Carbons bonded to electronegative atoms are deshielded and appear at lower fields. libretexts.org Carbonyl carbons (C=O) are particularly deshielded and appear at the low-field end of the spectrum, typically between 160 and 220 ppm. libretexts.org

In this compound, one would expect to see distinct signals for the carbonyl carbon, the carbons of the two ethyl groups, and the quaternary carbon at the C2 position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | ~170-175 |

| O-CH₂ (ester ethyl) | ~60-65 |

| CH₃ (ester ethyl) | ~14 |

| C2 (quaternary) | ~50-55 |

| CH₂ (C2 ethyl) | ~25-30 |

| CH₃ (C2 ethyl) | ~8-12 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy) is a homonuclear technique that identifies protons that are coupled to each other, typically those on adjacent carbons (³J coupling). omicsonline.orgsdsu.edu In this compound, COSY would show correlations between the CH₃ and CH₂ protons within each ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear technique that correlates directly bonded carbon and proton atoms. sdsu.edu This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the skeleton. scribd.com

HMBC (Heteronuclear Multiple Bond Correlation) is another heteronuclear technique that shows correlations between carbons and protons that are two or three bonds apart (²J and ³J coupling). youtube.comsdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. youtube.com For instance, HMBC would show a correlation between the carbonyl carbon and the protons of the ester's O-CH₂ group, as well as the protons of the CH₂ groups at the C2 position.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. msu.edu It is an excellent tool for identifying the presence of specific functional groups. specac.com

Identification of Characteristic Functional Group Vibrations (e.g., C=O, S-H)

Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a valuable tool for functional group analysis. libretexts.org

C=O (Carbonyl) Stretch: The ester carbonyl group (C=O) in this compound will exhibit a strong, sharp absorption band in the region of 1750-1735 cm⁻¹. msu.edupressbooks.pub This is one of the most recognizable peaks in the IR spectrum.

S-H (Thiol) Stretch: The sulfanyl or thiol group (S-H) will show a weak, sharp absorption band in the range of 2600-2550 cm⁻¹. msu.edu The weakness of this peak can sometimes make it difficult to identify.

C-O Stretch: The C-O single bond stretch of the ester group will typically appear as two bands in the 1300-1000 cm⁻¹ region. msu.edu

C-H Stretch: The C-H stretching vibrations of the alkyl groups will be observed just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | 1750-1735 | Strong, Sharp |

| S-H (Thiol) | Stretch | 2600-2550 | Weak, Sharp |

| C-O (Ester) | Stretch | 1300-1000 | Medium to Strong |

| C-H (Alkyl) | Stretch | 2980-2850 | Medium to Strong |

Note: These are general ranges and the exact position and intensity can be influenced by the molecular structure and sample state.

Analysis of Vibrational Modes using FT-IR and FT-Raman Spectroscopy

Both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy provide information about the vibrational modes of a molecule. sci-hub.st While FT-IR measures the absorption of infrared light, FT-Raman measures the scattering of light from a laser source. thermofisher.com These two techniques are often complementary because the selection rules for a vibration to be IR or Raman active are different. thermofisher.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In the structural elucidation of this compound, MS provides crucial information for confirming its identity.

Molecular Weight Determination and Fragmentation Pattern Analysis

When subjected to mass spectrometry, a molecule is ionized, typically by electron impact (EI), to form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound (C₈H₁₆O₂S), the nominal molecular weight is 176 g/mol . nist.gov Therefore, the molecular ion peak is expected at an m/z of 176.

Key fragmentation pathways for esters include α-cleavage and McLafferty rearrangement. fao.orgchim.lu For thioethers, α-cleavage is also a significant fragmentation route. massbank.eumiamioh.edu

Predicted Fragmentation of this compound:

α-Cleavage: This involves the cleavage of bonds adjacent to the heteroatoms (sulfur and oxygen).

Cleavage adjacent to the sulfur atom can lead to the loss of an ethyl radical (•CH₂CH₃, 29 u) or the entire butanethiol side chain.

Cleavage at the carbonyl group is characteristic of esters. The loss of the ethoxy group (•OCH₂CH₃, 45 u) would result in an acylium ion. researchgate.net The loss of the ethyl group from the ethoxy moiety would lead to a fragment at M-29.

McLafferty Rearrangement: This rearrangement is common in carbonyl compounds with a γ-hydrogen. nih.govharvard.edu In this compound, a γ-hydrogen is available on the ethyl groups attached to the α-carbon. This rearrangement would lead to the elimination of a neutral alkene (ethene, C₂H₄, 28 u) and the formation of a radical cation.

Based on these principles and analysis of the mass spectra of structurally similar compounds like ethyl 2-ethylbutyrate nih.gov and ethyl 3-mercaptopropionate, nist.gov a table of predicted significant fragment ions for this compound can be constructed.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |

| 176 | [C₈H₁₆O₂S]⁺• | Molecular Ion (M⁺•) |

| 147 | [C₇H₁₅O₂S]⁺ | Loss of an ethyl radical (•C₂H₅) from the butanoyl chain (α-cleavage) |

| 131 | [C₆H₁₁O₂S]⁺ | Loss of the ethoxy group (•OC₂H₅) |

| 129 | [C₅H₉O₂S]⁺ | McLafferty rearrangement with loss of ethene (C₂H₄) |

| 103 | [C₄H₇O₂S]⁺ | Cleavage of the C-S bond with charge retention on the sulfur-containing fragment |

| 87 | [C₄H₇O]⁺ | α-cleavage with loss of the sulfanylbutanoyl group |

| 73 | [C₃H₅O₂]⁺ | Fragment containing the ester functional group |

| 57 | [C₄H₉]⁺ | Butyl cation from the butanoyl chain |

| 45 | [C₂H₅O]⁺ | Ethoxy cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

This table is based on predicted fragmentation patterns and requires experimental verification.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-resolution mass spectrometry (HRMS) is a technique that measures the m/z of ions with very high accuracy, typically to four or more decimal places. nist.govtdx.cat This precision allows for the determination of the elemental composition of an ion, as the exact masses of atoms are not integers (e.g., ¹H = 1.0078, ¹²C = 12.0000, ¹⁶O = 15.9949, ³²S = 31.9721). psu.edu

For this compound, the molecular formula is C₈H₁₆O₂S. The theoretical exact mass of its molecular ion can be calculated as follows:

(8 x 12.0000) + (16 x 1.0078) + (2 x 15.9949) + (1 x 31.9721) = 96.0000 + 16.1248 + 31.9898 + 31.9721 = 176.0867 u

By comparing the experimentally measured exact mass from HRMS with the calculated theoretical exact mass, the molecular formula can be unequivocally confirmed. nist.gov This is particularly useful to distinguish between compounds that have the same nominal mass but different elemental compositions (isobars). For instance, a compound with the formula C₁₁H₁₂O₂ would also have a nominal mass of 176, but its exact mass would be 176.0837 u, a difference that is easily resolved by HRMS.

Stereochemical Aspects and Chiral Synthesis of α Sulfanyl Esters

Asymmetric Synthesis of Chiral Thiol Esters

Asymmetric synthesis provides a direct route to enantiomerically enriched α-sulfanyl esters, avoiding the need for resolving racemic mixtures. Various strategies have been developed, broadly categorized into organocatalytic approaches, diastereoselective methods, and the use of chiral auxiliaries.

Organocatalytic Approaches for Enantioselective Formation

Organocatalysis has emerged as a powerful tool for the enantioselective α-sulfenylation of carbonyl compounds. acs.orgorganic-chemistry.org Chiral organic molecules, such as cinchona alkaloid derivatives and chiral phosphoric acids, can effectively catalyze the reaction between a prochiral ester enolate or its equivalent and an electrophilic sulfur source, leading to the formation of optically active α-sulfanyl esters. acs.orgresearchgate.net

For instance, cinchona alkaloid-derived squaramide has been successfully employed as a catalyst for the asymmetric α-sulfenylation of azlactones with N-(sulfanyl)succinimides, affording the corresponding adducts with high enantioselectivities (81–94% ee). acs.org The use of molecular sieves as an additive was found to be beneficial for the reaction. acs.org Similarly, sterically hindered chiral pyrrolidine (B122466) derivatives have proven to be highly efficient organocatalysts for the direct enantioselective α-sulfenylation of aldehydes, which can then be converted to the corresponding esters. organic-chemistry.org Chiral phosphoric acids have also been utilized in the enantioselective α-hydrazination of α-sulfanyl cyclic ketones, demonstrating their utility in creating sulfur-containing tetrasubstituted stereocenters. researchgate.net

The success of these organocatalytic methods lies in the formation of a chiral, non-covalent complex between the catalyst and the substrates, which effectively shields one face of the prochiral nucleophile, leading to a highly enantioselective attack by the electrophilic sulfur species. The choice of catalyst, solvent, and electrophilic sulfur source are crucial parameters that need to be optimized for achieving high yields and enantioselectivities.

Table 1: Organocatalytic Asymmetric α-Sulfenylation of Azlactones

| Entry | Azlactone Substituent | N-(Sulfanyl)succinimide | Catalyst | Enantiomeric Excess (ee) | Yield (%) | Reference |

| 1 | 4-Methyl | N-(Benzylthio)succinimide | Cinchona Alkaloid-Derived Squaramide | 88% | 82% | acs.org |

| 2 | 4-Ethyl | N-(Benzylthio)succinimide | Cinchona Alkaloid-Derived Squaramide | 86% | 85% | acs.org |

| 3 | 4-Benzyl | N-(Phenylthio)succinimide | Cinchona Alkaloid-Derived Squaramide | 91% | 78% | acs.org |

| 4 | 4-o-Chlorophenyl | N-(Benzylthio)succinimide | Cinchona Alkaloid-Derived Squaramide | 92% | 85% | acs.org |

Diastereoselective Synthesis of Sulfinate Esters

The diastereoselective synthesis of sulfinate esters offers an alternative pathway to chiral α-sulfanyl compounds. This approach often involves the use of a chiral alcohol, which reacts with a sulfinyl chloride to form a pair of diastereomeric sulfinate esters. nih.gov These diastereomers can then be separated by conventional techniques like chromatography or crystallization. Subsequent nucleophilic displacement at the sulfur atom with an appropriate carbon nucleophile can then generate the desired α-sulfanyl ester with the transfer of chirality.

Menthol is a commonly used chiral auxiliary in this context. nih.gov For example, the reaction of p-toluenesulfinyl chloride with (-)-menthol produces a mixture of diastereomeric menthyl p-toluenesulfinates. After separation of the diastereomers, the desired enantiomer can be used in further transformations. Diacetone-d-glucose is another effective chiral auxiliary for this purpose. nih.gov

More recent advancements include the use of pentanidium as an organocatalyst for the asymmetric condensation of prochiral sulfinates and alcohols, providing a direct route to enantioenriched sulfinate esters. nih.gov This method has been shown to be applicable to a wide range of sulfinates and bioactive alcohols. nih.gov

Chiral Auxiliary Strategies in α-Sulfenylation

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. wikipedia.org In the context of α-sulfenylation, a chiral auxiliary is temporarily attached to the ester, directing the approach of the electrophilic sulfur reagent to one face of the enolate, thereby inducing diastereoselectivity. chim.it After the sulfenylation reaction, the auxiliary is cleaved to afford the enantiomerically enriched α-sulfanyl ester.

Evans' oxazolidinone auxiliaries are among the most successful and widely used for this purpose. researchgate.net The N-acylated oxazolidinone can be deprotonated to form a Z-enolate, which then reacts with an electrophilic sulfur source. The bulky substituent on the oxazolidinone effectively blocks one face of the enolate, leading to a highly diastereoselective sulfenylation. Subsequent removal of the auxiliary provides the desired chiral α-sulfanyl ester.

Another notable example is the use of pseudoephedrine as a chiral auxiliary. wikipedia.org When attached as an amide, it directs the stereochemical outcome of the α-sulfenylation of the corresponding enolate. The auxiliary can then be removed under mild conditions. wikipedia.org

Enantioselective Methodologies for α-Sulfanyl Stereocenters

Beyond the strategies discussed above, other enantioselective methodologies have been developed to specifically create α-sulfanyl stereocenters. These include metal-catalyzed reactions and approaches utilizing chiral ligands.

For instance, palladium-catalyzed asymmetric allylic alkylation (AAA) reactions have been adapted for the synthesis of chiral α-sulfanyl esters. In these reactions, a prochiral ester enolate reacts with an allylic electrophile in the presence of a chiral palladium catalyst. The chiral ligand on the palladium center controls the stereochemical outcome of the reaction.

Furthermore, enantioselective protonation of a prochiral enolate bearing a sulfur substituent at the α-position can also lead to the formation of chiral α-sulfanyl esters. This method relies on the use of a chiral proton source to selectively protonate one face of the enolate.

Stereospecificity in Decarboxylative Coupling Reactions

Palladium-catalyzed decarboxylative coupling reactions have emerged as a powerful method for the formation of carbon-carbon bonds. nih.govnih.govku.edu In the context of α-sulfanyl esters, these reactions can be highly stereospecific. nih.govnih.govku.edu This means that the stereochemistry of the starting material is retained in the product.

For example, the decarboxylative allylation of allyl sulfonyl acetic esters has been shown to proceed with high stereospecificity. nih.govnih.govku.edu The reaction involves the formation of an α-sulfonyl anion intermediate, which undergoes allylation faster than it racemizes. nih.govnih.gov This allows for the synthesis of enantioenriched homoallylic sulfones from optically active starting materials. nih.govnih.govku.edu The stereospecificity is attributed to the relatively high barrier for racemization of the axially chiral α-sulfonyl anion compared to the barrier for its reaction with the palladium π-allyl complex. nih.gov

Table 2: Stereospecific Palladium-Catalyzed Decarboxylative Allylation

| Entry | Starting Sulfone | Enantiomeric Excess (ee) of Starting Material | Enantiomeric Excess (ee) of Product | Conservation of ee (%) | Reference |

| 1 | Phenylsulfonyl acetic acid allyl ester | 94% | 90% | 96% | nih.gov |

| 2 | 4-Methoxyphenylsulfonyl acetic acid allyl ester | 92% | 87% | 95% | nih.gov |

| 3 | 2-Naphthylsulfonyl acetic acid allyl ester | 95% | 91% | 96% | nih.gov |

| 4 | Cyclohexylsulfonyl acetic acid allyl ester | 90% | 85% | 94% | nih.gov |

Chiral Resolution Techniques for Racemic Mixtures

When a racemic mixture of α-sulfanyl esters is produced, chiral resolution techniques can be employed to separate the enantiomers. wikipedia.orglibretexts.org The most common method involves the conversion of the racemic mixture into a pair of diastereomers by reacting it with a chiral resolving agent. wikipedia.org

For acidic α-sulfanyl esters, chiral bases such as brucine, strychnine, or (S)-1-phenylethylamine can be used to form diastereomeric salts. libretexts.org These salts often have different solubilities, allowing for their separation by fractional crystallization. libretexts.org Once separated, the pure enantiomer of the α-sulfanyl ester can be recovered by treatment with an acid.

For α-sulfanyl esters that are alcohols, they can be resolved by forming diastereomeric esters with a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org These diastereomeric esters can then be separated by chromatography or crystallization.

Another approach is kinetic resolution, where one enantiomer of the racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted enantiomer in enriched form. rsc.org This method is particularly useful for large-scale separations, although the theoretical yield for the recovered enantiomer is limited to 50%. rsc.org Dynamic kinetic resolution (DKR) overcomes this limitation by combining kinetic resolution with in situ racemization of the slower-reacting enantiomer, potentially leading to a theoretical yield of 100% of the desired enantiomer. rsc.org

Supramolecular Chemistry and Molecular Recognition Involving Thiol Esters

Host-Guest Interactions with Thiol-Containing Macrocyclic Receptors

The interaction between a host molecule and a guest molecule is a central concept in supramolecular chemistry. Macrocyclic receptors, large cyclic molecules, can be designed with specific cavities and functional groups to selectively bind guest molecules, including thiol esters.

Macrocyclic polyethers equipped with thiol-bearing side chains have been shown to bind and cleave activated esters. bhu.ac.inlkouniv.ac.in These systems can exhibit significant rate enhancements and even chiral discrimination between optically active substrates. bhu.ac.inlkouniv.ac.in The binding of a substrate, such as a p-nitrophenyl ester of an amino acid, within the macrocycle's cavity positions it for a reaction with the thiol groups. bhu.ac.in This binding can activate the thiol groups by altering their acidity, a mechanism that may also be relevant in enzymatic reactions. bhu.ac.in

An example is the tetra-L-cysteinyl macrocycle, which binds p-nitrophenyl esters of amino acids and peptides. bhu.ac.in The complexation precedes a reaction where the bound ester is cleaved, releasing p-nitrophenol. bhu.ac.in This process demonstrates key features of enzymatic catalysis, including substrate selectivity and significant rate enhancements. bhu.ac.in

The binding affinity and specificity are dictated by a combination of factors including the size and shape complementarity between the host and guest, as well as electrostatic and hydrophobic interactions. For instance, crown ethers are known for their ability to bind ammonium (B1175870) cations, a feature that has been exploited to bring ester substrates into close proximity with a reactive thiol group on the host. mdpi.comwikipedia.org

Research into the acidity of thiol guests within supramolecular capsules has shown that the electrostatic field generated by the host and the precise positioning of the thiol group within the confined space significantly influence its pKa. nsf.gov This highlights the intricate control that a host molecule can exert on the chemical properties of a bound guest.

Supramolecular Catalysis by Thiol-Based Systems

Supramolecular catalysis aims to mimic the high efficiency and selectivity of natural enzymes by using artificial host-guest systems. Thiol-based systems have been particularly successful in this endeavor, especially in reactions involving ester cleavage.

The cleavage of esters is a fundamental reaction in both chemistry and biology. Supramolecular systems containing thiol groups have been developed as mimics of enzymes like cysteine proteases, which utilize a cysteine thiol in their active site for catalysis.

These catalytic systems typically operate through a three-step process: (i) selective binding of the substrate, (ii) transformation of the bound substrate into products, and (iii) release of the products from the catalyst. bhu.ac.in The binding step is crucial as it not only selects the substrate but can also strain it towards the transition state of the reaction, thereby lowering the activation energy. lkouniv.ac.in

Macrocyclic polyethers functionalized with thiol groups can cleave activated esters with notable rate enhancements. bhu.ac.inlkouniv.ac.in The mechanism often involves the formation of a complex between the host and the ester substrate, followed by an intramolecular reaction with the thiol group. bhu.ac.in This can lead to the formation of a thioester intermediate, which is subsequently hydrolyzed to release the final products and regenerate the catalyst.

Peptide nanostructures capable of self-assembly have also been designed to create catalytic sites for ester hydrolysis. bilkent.edu.tr By incorporating amino acids like serine, histidine, and aspartic acid—which form the catalytic triad (B1167595) in many enzymes—these systems can achieve efficient hydrolysis of model substrates. bilkent.edu.tr While not directly involving a thiol as the primary nucleophile, this work demonstrates the power of self-assembly in creating enzyme-like catalytic environments. bilkent.edu.tr

Table 1: Research Findings on Ester Cleavage by Thiol-Based Supramolecular Systems

| Catalyst System | Substrate | Key Findings | Reference |

| Macrocyclic polyether with thiol groups | Activated esters | Marked rate enhancements and chiral discrimination. | bhu.ac.inlkouniv.ac.in |

| Tetra-L-cysteinyl macrocycle | p-Nitrophenyl esters of amino acids | Substrate selectivity, significant rate enhancements, and catalytic turnover. | bhu.ac.in |

| Chiral binaphthyl reagent with thiol groups | Activated esters of amino acids | Pronounced acceleration and chiral recognition. | bhu.ac.inlkouniv.ac.in |

This table is interactive. Click on the headers to sort the data.

A hallmark of enzymatic catalysis is its high stereoselectivity. Artificial supramolecular catalysts have also achieved notable success in chiral discrimination, the ability to selectively react with one enantiomer of a chiral substrate over the other.

Optically active macrocyclic receptors bearing thiol groups have demonstrated significant chiral recognition in the cleavage of enantiomeric amino acid esters. bhu.ac.inrsc.org For example, a chiral binaphthyl crown ether catalyst can perform the thiolysis of activated amino acid esters with both high acceleration and pronounced chiral recognition. bhu.ac.inlkouniv.ac.in The chiral environment of the macrocycle's cavity allows for a more favorable binding and reaction with one enantiomer of the substrate. acs.org

The design of these chiral hosts is critical. The positioning of the chiral barriers and the reactive functional groups within the macrocycle determines the degree of enantioselectivity. The difference in the stability of the diastereomeric transition states formed between the chiral host and the two enantiomers of the guest leads to the observed rate differences.

Non-chiral silver nanoparticles, when conjugated with chiral cysteine molecules, have been shown to exhibit strong circular dichroism (CD) responses, indicating the formation of ordered arrangements of the chiral molecules on the nanoparticle surface. mdpi.com This phenomenon has been utilized for the chiral recognition of cysteine enantiomers. mdpi.com

Thiol-Ene Chemistry in Supramolecular Polymerization and Self-Assembly

Thiol-ene chemistry, the reaction between a thiol and an alkene (ene), is a powerful and versatile "click" reaction that has found widespread use in polymer and materials science. researchgate.netalfa-chemistry.com Its efficiency, high selectivity, and mild reaction conditions make it particularly suitable for supramolecular chemistry applications. rsc.orgresearchgate.net

This reaction can be initiated by radicals or catalyzed by nucleophiles and proceeds with high conversion rates. alfa-chemistry.com In the context of supramolecular chemistry, thiol-ene reactions are used to form and modify supramolecular polymers and self-assembled materials.

Supramolecular polymers can be fabricated by the thiol-ene click polymerization of "supramonomers," which are monomers formed through non-covalent interactions. rsc.orgresearchgate.net For instance, a supramonomer can be created from the complexation of a peptide containing a cysteine residue with a macrocyclic host like cucurbit wikipedia.orguril. rsc.orgresearchgate.net The subsequent thiol-ene polymerization of these supramonomers leads to the formation of supramolecular polymers with controlled structures. rsc.orgresearchgate.net

This approach allows for the creation of dynamic materials that can respond to external stimuli. The non-covalent interactions holding the supramonomers together can be disrupted, leading to a change in the polymer's properties. Furthermore, the thiol-ene reaction itself can be modulated by the molecular environment, such as the pH, which affects the deprotonation of the thiol. acs.org

The orthogonality of thiol-ene chemistry with other non-covalent interactions, like metal-ligand coordination, enables the one-pot synthesis of complex supramolecular assemblies. researchgate.net This has been used to create smart materials that are responsive to chemical stimuli. researchgate.net

Applications in Advanced Materials Science

Integration of Sulfanyl (B85325) Butanoates into Polymeric Materials

The integration of specific small molecules into polymer structures is a key strategy for developing materials with tailored properties. For sulfanyl butanoates, the thiol group offers a reactive handle for various polymerization and modification reactions.

Synthesis of Dynamic Covalent Materials through Thiol-Thioester Exchange

Dynamic covalent chemistry involves the formation of covalent bonds that can be reversibly broken and reformed, allowing materials to adapt, self-heal, or be reprocessed. rsc.orgillinois.edu The thiol-thioester exchange is a prominent reaction in this field, where a thiol reacts with a thioester to form a new thioester and a new thiol. This process can be used to create dynamic polymer networks, often referred to as vitrimers, which exhibit properties of both thermosets and thermoplastics. researchgate.netanr.fr

Despite the relevance of this chemical principle, there is no specific research demonstrating the synthesis of dynamic covalent materials using ethyl 2-ethyl-2-sulfanylbutanoate as a monomer or chain transfer agent. The literature on thiol-thioester exchange typically focuses on other thiol and thioester-containing molecules to build polymer backbones or crosslinks. illinois.edu

Fabrication of Supramolecular Polymers

Supramolecular polymers are long-chain structures formed by monomeric units held together by reversible, non-covalent interactions. While the thiol group can participate in hydrogen bonding or be functionalized to create other non-covalent interaction sites, there is no available literature that describes the use of this compound in the fabrication of supramolecular polymers.

Role in Polymer Synthesis and Modification

Thiols are widely used in polymer chemistry. They can act as chain transfer agents in radical polymerizations to control molecular weight, a process exemplified by Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net The thiol group can also be used for post-polymerization modification through "click" reactions like the thiol-ene reaction.

While these are general roles for thiol-containing compounds, no studies were found that specifically employ this compound for these purposes. Research in this area often utilizes other functionalized thiols. For instance, studies on poly(2-ethyl-2-oxazoline) involve different chemical pathways and compounds. nih.govrsc.orgbeilstein-journals.orgvt.edursc.org

Functional Materials Development

Functional materials are designed to possess specific properties, such as electrical conductivity, optical activity, or sensitivity to environmental stimuli.

Components in Advanced Functional Materials (e.g., Optoelectronic Materials)

The development of organic optoelectronic materials often involves molecules with specific electronic properties, such as conjugated systems. While sulfur-containing compounds can be important in this field, there is no indication in the available literature that this compound, a non-conjugated aliphatic compound, has been investigated or used as a component in optoelectronic materials.

Bio-Inspired Materials and Systems

The development of advanced materials that mimic the intricate and highly functional systems found in nature is a rapidly advancing field of materials science. Bio-inspired and biomimetic approaches aim to replicate the principles of biological design and molecular architecture to create novel materials with unique properties. A key strategy in this endeavor is the precise control over the synthesis of polymers that can self-assemble into complex, functional structures. Within this context, the role of specific functional molecules, such as this compound, is of growing interest for its potential to influence and direct these processes. The thioether (sulfanyl) group, in particular, is a versatile functional moiety for designing such advanced materials.

Design and Synthesis of Biomimetic Systems

The design of biomimetic systems often involves the synthesis of polymers with precisely controlled architectures and terminal functionalities that can mimic biological recognition and assembly processes. One powerful technique to achieve this control is chain-transfer polymerization, where a chain transfer agent (CTA) is used to regulate the molecular weight and end-groups of the resulting polymer chains. rubbernews.com

Compounds containing thiol or sulfanyl groups are known to be effective chain-transfer agents in various polymerization methods, including reversible addition-fragmentation chain transfer (RAFT) polymerization. mdpi.comrsc.orgmdpi.com While direct and extensive research on this compound in this specific role is not widely published, a closely related compound, ethyl 2-sulfanylbutanoate, has been identified as a chain transfer agent in patent literature, suggesting the potential of this class of compounds in polymer synthesis. mdpi.com